molecular formula C11H14O3 B7847715 sec-Butyl 2-hydroxybenzoate

sec-Butyl 2-hydroxybenzoate

Cat. No.: B7847715
M. Wt: 194.23 g/mol
InChI Key: WTJFFWCRIVCPED-UHFFFAOYSA-N
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Description

sec-Butyl 2-hydroxybenzoate: , also known as sec-butyl salicylate, is an organic compound with the molecular formula C11H14O3. It is a derivative of salicylic acid, where the hydroxyl group is esterified with a sec-butyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: sec-Butyl 2-hydroxybenzoate can be synthesized through the esterification of salicylic acid with sec-butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: sec-Butyl 2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

sec-Butyl 2-hydroxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of sec-Butyl 2-hydroxybenzoate is not fully understood. it is believed to exert its effects by interacting with cellular membranes and enzymes. The compound may inhibit the synthesis of DNA and RNA, as well as enzymes like ATPase and phosphotransferase in certain bacterial species. This disruption of cellular processes can lead to antimicrobial effects .

Comparison with Similar Compounds

sec-Butyl 2-hydroxybenzoate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to other parabens.

Properties

IUPAC Name

butan-2-yl 2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-8(2)14-11(13)9-6-4-5-7-10(9)12/h4-8,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJFFWCRIVCPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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